1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide

IDO1 inhibition Immuno-oncology Tryptophan metabolism

1-Benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide (CAS 1351683-39-0, molecular formula C₂₃H₂₄N₄O, MW 372.5 g/mol) is a synthetic small molecule belonging to the pyrazolyl-indole carboxamide class. The compound features an indole-6-carboxamide core bearing an N-benzyl substituent on the indole nitrogen and a 1,3,5-trimethylpyrazole moiety linked via a methylene-amide bridge.

Molecular Formula C23H24N4O
Molecular Weight 372.5 g/mol
Cat. No. B12175136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide
Molecular FormulaC23H24N4O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CNC(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4
InChIInChI=1S/C23H24N4O/c1-16-21(17(2)26(3)25-16)14-24-23(28)20-10-9-19-11-12-27(22(19)13-20)15-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3,(H,24,28)
InChIKeyNACVDKVSLSDMOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 1-Benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide (CAS 1351683-39-0) for Inhibitor Screening


1-Benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide (CAS 1351683-39-0, molecular formula C₂₃H₂₄N₄O, MW 372.5 g/mol) is a synthetic small molecule belonging to the pyrazolyl-indole carboxamide class [1]. The compound features an indole-6-carboxamide core bearing an N-benzyl substituent on the indole nitrogen and a 1,3,5-trimethylpyrazole moiety linked via a methylene-amide bridge. It was originally disclosed within patent families covering pyrazolyl-indole derivatives as protein kinase inhibitors, including cyclin-dependent kinases (CDK2, CDK5) and interleukin-2 inducible T-cell kinase (ITK) [2]. Computational descriptors include an XLogP3 of 3.5, topological polar surface area of 51.9 Ų, five rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors [1].

Why Pyrazolyl-Indole Carboxamides Cannot Be Treated as Interchangeable: The 1-Benzyl-6-Carboxamide Case


Within the pyrazolyl-indole carboxamide chemotype, small variations in substitution regiochemistry and linker connectivity produce large shifts in target engagement and selectivity. The subject compound differs from the more common indole-3-carboxamide regioisomers and from pyrazolyl-indoles with alternative N-alkyl substituents, which dominate the patent literature [1]. The indole-6-carboxamide configuration, combined with the specific N-benzyl and 1,3,5-trimethylpyrazole-4-methyl substitution pattern, creates a unique pharmacophoric presentation that cannot be reproduced by simply swapping in a generic indole-3-carboxamide or a differently substituted pyrazole analog [2]. Even compounds sharing the C₂₃H₂₄N₄O formula but differing in connectivity (e.g., indole-2-carboxamide or pyrazole-5-carboxamide isomers) are expected to exhibit divergent biological profiles due to altered hydrogen-bonding geometry and steric constraints around the carboxamide linkage [1].

Quantitative Differentiation Evidence: 1-Benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide vs. Closest Comparators


IDO1 Enzyme Inhibition: This Compound vs. Structurally Related Pyrazolyl-Indole Analogs

In a recombinant human IDO1 enzymatic assay, this compound (CHEMBL4852532 / BDBM50578632) exhibited an IC₅₀ of 5.00 × 10⁴ nM (50 µM) using tryptophan as substrate with preincubation [1]. This places it in the weak-inhibition range relative to optimized IDO1 clinical candidates. For context, a structurally distinct indole-based IDO1 inhibitor from the same database (BDBM50203281 / CHEMBL3971895) achieved an IC₅₀ of 296 nM in a comparable recombinant human IDO1 assay format [2]. The approximately 170-fold difference illustrates how specific substitution patterns around the indole-carboxamide scaffold profoundly influence IDO1 binding. The subject compound's N-benzyl indole-6-carboxamide architecture, with its distal trimethylpyrazole, presents a distinct pharmacophore from the more potent indole-3-carboxamide-based IDO1 chemotypes.

IDO1 inhibition Immuno-oncology Tryptophan metabolism

Physicochemical Differentiation: Computed LogP, PSA, and Rotatable Bonds vs. Pyrazolyl-Indole Screening Library Members

Among C₂₃H₂₄N₄O indole-pyrazole isomers cataloged in public screening collections, this compound's computed properties differentiate it. The target compound has an XLogP3 of 3.5, topological polar surface area (TPSA) of 51.9 Ų, and five rotatable bonds [1]. A positional isomer — N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide (C₂₃H₂₄N₄O, MW 372.5) — while sharing identical molecular formula and weight, relocates the carboxamide to an acetamide linker, which is predicted to alter TPSA, hydrogen-bonding capacity, and conformational flexibility . The indole-6-carboxamide configuration of the target compound places the hydrogen bond donor/acceptor system at a distinct vector relative to the benzyl-indole plane compared to indole-2- or indole-3-carboxamide variants, with the 51.9 Ų TPSA falling within a range compatible with cellular permeability while being distinct from isomers that may present higher or lower polar surface exposure.

Drug-likeness Physicochemical profiling Screening library selection

Kinase Inhibition Scope: Target Compound within the Pyrazolyl-Indole Patent Family vs. Clinical-Stage Kinase Inhibitors

The generic formula (I) from patent US20050032869A1, to which this compound structurally conforms, was disclosed as inhibiting CDK2, CDK5, and ITK kinases [1]. While the patent does not report individual IC₅₀ values for every enumerated compound, the structure-activity relationship (SAR) taught therein indicates that the pyrazole substitution pattern and the indole N-substituent are critical determinants of kinase selectivity. The subject compound's 1,3,5-trimethylpyrazole motif and N-benzyl indole-6-carboxamide architecture represents a specific combination within the claimed genus. A related pyrazolyl-indole series evaluated by Velankar et al. (2010) demonstrated ITK IC₅₀ values ranging from low nanomolar to micromolar depending on the aryl substitution on the pyrazole ring, with selectivity over IRK, CDK2, GSK3β, and PKA confirmed for optimized members [2]. The target compound's trimethylpyrazole motif (lacking an aryl substituent at the pyrazole 4-position) differs from the 4-aryl or 5-aryl pyrazoles profiled in the Velankar study, suggesting a distinct kinase selectivity fingerprint that cannot be extrapolated from the 4-aryl series.

Kinase inhibition CDK ITK Oncology

Evidence-Based Application Scenarios for 1-Benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide in Scientific Procurement


IDO1 Weak-Inhibition Control for Indole-Carboxamide SAR Expansion

The measured IDO1 IC₅₀ of 50 µM [1] positions this compound as an ideal weak-inhibition control when expanding structure-activity relationships around indole-carboxamide-based IDO1 inhibitors. In screening cascades where lead compounds typically achieve nanomolar IC₅₀ values, this compound provides a benchmark for the lower boundary of activity within the chemotype, enabling robust assay window calibration and hit triage.

Kinase Selectivity Profiling Complement to 4-Arylpyrazolyl-Indole ITK Inhibitors

For research groups profiling ITK and CDK kinase inhibitors within the pyrazolyl-indole patent space [1], this compound serves as a trimethylpyrazole-substituted comparator to the published 4-arylpyrazolyl-indole series [2]. Pairing it alongside 4-aryl analogs in selectivity panels against IRK, CDK2, GSK3β, and PKA helps define the contribution of pyrazole 4-substitution to kinase selectivity.

Physicochemical Benchmarking for Indole-6-Carboxamide Library Design

With an XLogP3 of 3.5, TPSA of 51.9 Ų, and five rotatable bonds [1], this compound occupies a defined property space within C₂₃H₂₄N₄O indole-pyrazole isomers. It can be used as a property benchmark when designing focused libraries that systematically vary the indole substitution position (6-carboxamide vs. 2- or 3-carboxamide) while maintaining constant molecular formula, enabling deconvolution of positional effects on permeability and solubility.

Scaffold-Hopping Reference Standard for Indole-Pyrazole Hybrid Inhibitors

The indole-6-carboxamide configuration represents a less-explored regioisomer relative to the prevalent indole-3-carboxamide kinase inhibitor scaffold [1]. This compound can serve as a reference standard in scaffold-hopping campaigns that aim to migrate activity from indole-3-carboxamide to indole-6-carboxamide series, providing a defined starting point for systematic medicinal chemistry optimization.

Quote Request

Request a Quote for 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.